molecular formula C19H24N6O3S B4280675 3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE

3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE

Cat. No.: B4280675
M. Wt: 416.5 g/mol
InChI Key: VHGCBENKLLFEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core triazole structure, followed by the introduction of the phenoxyethyl and nitropyrazolylmethylthio groups. Common reagents used in these steps include alkyl halides, thiols, and nitro compounds, with reactions often carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, or the sulfur atom can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide or peracids for oxidation. Substitution reactions may require strong bases or acids, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfur atom would produce a sulfoxide or sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving triazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular experiments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-13(28-16-8-6-14(7-9-16)19(2,3)4)17-21-22-18(23(17)5)29-12-24-11-15(10-20-24)25(26)27/h6-11,13H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGCBENKLLFEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCN2C=C(C=N2)[N+](=O)[O-])OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 2
3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 3
3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 5
3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Reactant of Route 6
3-{1-[4-(TERT-BUTYL)PHENOXY]ETHYL}-4-METHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.